N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13464283
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O2 |
|---|---|
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | N-[4-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C13H26N2O2/c1-10(2)15(11(3)17)13-6-4-12(5-7-13)14-8-9-16/h10,12-14,16H,4-9H2,1-3H3 |
| Standard InChI Key | AASKZLBOPMBDTO-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCC(CC1)NCCO)C(=O)C |
| Canonical SMILES | CC(C)N(C1CCC(CC1)NCCO)C(=O)C |
Introduction
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is a complex organic compound with the CAS number 1353988-34-7. It is characterized by its molecular formula C13H26N2O2 and a molecular weight of approximately 242.36 g/mol . This compound is notable for its unique structural features, which include a cyclohexyl ring, an acetamide group, and functional groups such as hydroxyethyl and isopropyl amine.
Synthesis and Applications
The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide typically involves multi-step organic synthesis methods. These methods can vary depending on the desired purity and yield, with conditions optimized for each reaction step.
This compound is primarily used in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structural features make it a versatile building block for further transformations and potential therapeutic applications.
Biological Activity and Pharmacological Potential
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide exhibits significant biological activity through interactions with specific molecular targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, modulating their activity, and influencing various biological pathways, including signal transduction and gene expression regulation.
| Biological Activity | Description |
|---|---|
| Molecular Targets | Enzymes and Receptors |
| Mechanism of Action | Binding and Modulation of Targets |
| Biological Pathways | Signal Transduction, Gene Expression |
Safety Information
While specific safety data for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is limited, handling organic compounds generally requires adherence to standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume